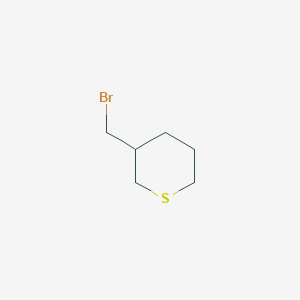

3-Bromomethyltetrahydrothiopyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromomethyltetrahydrothiopyran is a useful research compound. Its molecular formula is C6H11BrS and its molecular weight is 195.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

3-Bromomethyltetrahydrothiopyran has been investigated for its antimicrobial properties. Studies have indicated that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. For example, compounds derived from this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | - | Bactericidal |

| 10 | - | - | Fungicidal |

| 13 | 0.25 | - | Bactericidal |

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules, including NRF2 activators, which are being explored for their potential in treating chronic obstructive pulmonary disease and other oxidative stress-related conditions. The synthesis pathway typically involves the hydrogenation of functional groups, allowing for the efficient production of target compounds with therapeutic potential .

Industrial Applications

The industrial relevance of this compound lies in its potential for large-scale production due to the simplicity of its synthesis process and the availability of raw materials. The methods developed for its synthesis are designed to be environmentally friendly, aligning with green chemistry principles.

Table 2: Synthesis Methods and Yield

| Method | Yield (%) | Advantages |

|---|---|---|

| High-pressure hydrogenation | >90 | High yield, simple operation |

| Cyclization with phosphoric acid | >85 | Efficient use of basic chemicals |

Case Studies

Several studies have highlighted the utility of this compound in drug development:

-

Case Study 1: NRF2 Activators

Research published in PLOS ONE discusses the role of NRF2 activators derived from this compound in managing oxidative stress-related diseases. These activators demonstrate potential therapeutic effects not only in respiratory diseases but also in autoimmune conditions . -

Case Study 2: Antitubercular Agents

Another study explored the modification of this compound derivatives to enhance their efficacy against Mycobacterium tuberculosis. The findings suggest that specific modifications can lead to improved potencies compared to traditional antitubercular drugs .

Propiedades

Fórmula molecular |

C6H11BrS |

|---|---|

Peso molecular |

195.12 g/mol |

Nombre IUPAC |

3-(bromomethyl)thiane |

InChI |

InChI=1S/C6H11BrS/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 |

Clave InChI |

YXCCLLOXOQRJHZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CSC1)CBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.